Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

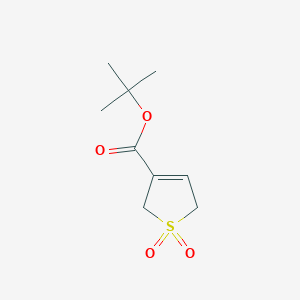

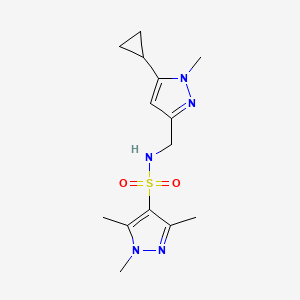

Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is a chemical compound . It is a powder form substance . The IUPAC name of this compound is tert-butyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is characterized by a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The InChI key for this compound is PTHWPKTZJKFXQH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is 218.27 . It is a powder form substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, including tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate, serve as versatile building blocks in synthetic organic chemistry. Their benzene ring undergoes nucleophilic substitutions with aromatic amines and alcohols under mild conditions. Additionally, these compounds can undergo radical reactions, facilitating modifications such as oxygenation, halogenation, and carbohalogenation, making them valuable in the generation of aryl radicals (Jasch, Höfling, & Heinrich, 2012).

Alkoxycarbonylation of Quinoxalin-2(1H)-ones

Tert-butyl carbazate, a derivative, demonstrates its usefulness in the alkoxycarbonylation of quinoxalin-2(1H)-ones, a reaction crucial for synthesizing quinoxaline-3-carboxylates, a key structural motif in various bioactive compounds. This synthesis, utilizing tert-butyl carbazate, offers a practical and efficient approach for creating these motifs under metal- and base-free conditions (Xie et al., 2019).

Polymer Dispersed Liquid Crystal Sensors

Tert-Butylthiol (TBT) and tetrahydrothiophene, structurally related to tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate, are integrated into holographic polymer-dispersed liquid crystals, influencing their holographic characteristics. This integration is explored as a pathway toward developing specific sensors for detecting natural gas and liquefied petroleum gas, demonstrating the potential application of these compounds in the field of gas detection and safety (Mora et al., 2019).

Novel Tert-Butoxycarbonylation Reagent

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is identified as a novel and chemoselective tert-butoxycarbonylation reagent. It is particularly effective for acidic proton-containing substrates like phenols and aromatic carboxylic acids, offering a high-yield, chemoselective reaction pathway under mild conditions, indicating the utility of tert-butyl derivatives in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Small Molecule Fixation by Bifunctional Frustrated Pyrazolylborane Lewis Pair

A bifunctional frustrated Lewis pair demonstrated the capability of fixing small molecules like carbon dioxide and tert-butyl isocyanate, leading to the formation of zwitterionic, bicyclic boraheterocycles. This showcases the significant role of tert-butyl derivatives in the fixation of small molecules and the potential applications in the field of catalysis and environmental chemistry (Theuergarten et al., 2012).

Wirkmechanismus

The mechanism of action of Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is not specified in the available sources. The mechanism of action for a chemical compound typically refers to its interactions at the molecular or cellular level, which can vary widely depending on the specific compound and its intended use .

Eigenschaften

IUPAC Name |

tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S/c1-9(2,3)13-8(10)7-4-5-14(11,12)6-7/h4H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHWPKTZJKFXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2647069.png)

![N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647072.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2647075.png)

![3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647078.png)

![2,4-dichloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2647090.png)